molecular formula C27H25ClN2O3S B2983508 (E)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 850917-45-2

(E)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2983508
CAS No.: 850917-45-2
M. Wt: 493.02
InChI Key: YWZXINHSTNYGAF-RIYZIHGNSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acrylamide group, a thioether group, an indole group, and a dimethoxyphenyl group .

Scientific Research Applications

Fluorescence Quenching in Protein Studies

Acrylamide derivatives, including this compound, have been used in the study of protein structures and conformations. For example, the quenching of tryptophanyl fluorescence by acrylamide derivatives is a method to sense the exposure and dynamic exposure of residues in proteins, which is useful in monitoring protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).

Structural and Spectroscopic Analysis

Compounds with structures similar to this acrylamide derivative have been analyzed using techniques like X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy. Such studies help understand the molecular structure and behavior of these compounds (Prasanth et al., 2015).

Molecular Docking and DFT Studies

These acrylamide derivatives are subject to computational studies involving molecular docking and density functional theory (DFT). Such studies provide insights into non-covalent interactions, spectroscopic data, and reactive sites in molecules, which are important for understanding chemical reactivity and potential applications (Shukla, Chaudhary, & Pandey, 2020).

Polymerization Research

Research into the polymerization of acrylamide derivatives, including N,N-dialkylacrylamides, has been conducted. This research is crucial for understanding the formation of polymers with specific properties and applications in various industries (Kobayashi et al., 1999).

Pharmacological Studies

Acrylamide derivatives have been studied for their potential pharmacological activities, including enzyme inhibition and interaction with receptors. These studies are important for the development of new drugs and therapeutic agents (Wu et al., 2004).

Properties

IUPAC Name

(E)-N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O3S/c1-32-23-13-7-18(17-24(23)33-2)8-14-25(31)29-15-16-34-27-21-5-3-4-6-22(21)30-26(27)19-9-11-20(28)12-10-19/h3-14,17,30H,15-16H2,1-2H3,(H,29,31)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZXINHSTNYGAF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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